molecular formula C8H7F3N2 B567918 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine CAS No. 1260664-09-2

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B567918
CAS No.: 1260664-09-2
M. Wt: 188.153
InChI Key: AYAVHBMDLNPDJL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,2-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar high-temperature vapor-phase reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[3,2-B]pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural arrangement, which combines the properties of both pyrrolo[3,2-B]pyridine and the trifluoromethyl group. This combination results in enhanced stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)5-3-7-6(13-4-5)1-2-12-7/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAVHBMDLNPDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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